1-Demethylcolchicine
Overview
Description
1-Demethylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants of the genus Colchicum, commonly known as autumn crocus or meadow saffron. Colchicine has been used for centuries to treat gout and other inflammatory conditions. This compound, like its parent compound, exhibits significant pharmacological activities, including antimitotic and anti-inflammatory effects .
Mechanism of Action
Target of Action
1-Demethylcolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule-depolymerizing agent . It binds to the plus end of microtubules, suppressing their dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase stage of mitosis .
Biochemical Pathways
This compound affects the microtubule dynamics within cells . By disrupting the normal function of microtubules, it impacts a variety of cellular processes, including cell shape maintenance, signaling, division, migration, and cellular transport . It is also known to undergo oxidative demethylation to form other compounds, a process mediated by the P450 cytochrome pathway .
Pharmacokinetics
The pharmacokinetics of this compound are likely similar to those of colchicine. Colchicine is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys .
Result of Action
The primary result of this compound’s action is the disruption of normal cell function due to the depolymerization of microtubules . This can lead to cell cycle arrest, particularly at the metaphase stage of mitosis . In the context of cancer treatment, this can lead to the death of rapidly dividing cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce P-gp or CYP3A4 can affect the metabolism and excretion of this compound . Additionally, conditions that affect the function of the liver or kidneys can impact the drug’s pharmacokinetics
Biochemical Analysis
Biochemical Properties
1-Demethylcolchicine interacts with various enzymes and proteins in biochemical reactions. It is known to disrupt microtubule formation by binding to tubulin . This interaction inhibits the polymerization of tubulin, a protein that forms the microtubule network within cells . The disruption of microtubules affects various cellular processes, including cell division and intracellular transport .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit cellular processes such as cell blebbing through the Rho/Rho-associated coiled-coil protein kinase/myosin light chain kinase pathway . It also exhibits inhibitory effects on cancer cell migration and metastatic potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. By binding to tubulin, it inhibits the polymerization of this protein, thereby disrupting the formation of microtubules . This disruption affects various cellular processes, including cell division and intracellular transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that colchicine undergoes oxidative demethylation to 2-, 3-, and 10-demethylcolchicine (DMC) in the presence of the P450 cytochrome pathway . This suggests that this compound may also undergo similar metabolic transformations over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that colchicine undergoes oxidative demethylation to 2-, 3-, and 10-demethylcolchicine (DMC) via the P450 cytochrome pathway . This suggests that this compound may also be metabolized through similar pathways.
Preparation Methods
1-Demethylcolchicine can be synthesized through microbial transformation of colchicine. One effective method involves the use of the bacterium Streptomyces griseus ATCC 13273, which catalyzes the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, yielding 2-O-demethylcolchicine and 3-O-demethylcolchicine with yields of up to 51% and 31%, respectively . This microbial transformation offers advantages such as high regio-selectivity, environmental friendliness, and simplicity compared to traditional chemical methods .
Chemical Reactions Analysis
1-Demethylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-Demethylcolchicine has a wide range of scientific research applications:
Chemistry: It is used as a research tool for studying ligand-receptor interactions and cell biology.
Biology: It is employed to study ion channels in the central nervous system and antibody production.
Industry: It is used in the synthesis of novel colchicine derivatives with improved pharmacological profiles.
Comparison with Similar Compounds
1-Demethylcolchicine is similar to other colchicinoids, such as:
Colchicine: The parent compound, known for its antimitotic and anti-inflammatory properties.
3-Demethylcolchicine: Another demethylated derivative with similar pharmacological activities.
Thiocolchicine: A sulfur-containing derivative with potent anti-inflammatory and myorelaxant properties.
Colchicoside: A glucosylated derivative used in the treatment of muscle-skeletal disorders.
Compared to these compounds, this compound offers unique advantages in terms of regio-selectivity and potential for further chemical modifications, making it a valuable tool in pharmaceutical research and development .
Properties
IUPAC Name |
N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-68-4 | |
Record name | 1-Demethylcolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-demethylcolchicine with a radioactive carbon isotope?
A1: The research article focuses on the synthesis of this compound specifically labeled with carbon-14 (14C) at the 1-methoxy position. [] This allows researchers to track the compound's fate within biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion. This information is crucial for understanding the compound's pharmacokinetic properties and potential applications in further research.
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